3-(Methoxymethylene)-2(3H)-benzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethylene)benzofuran-2(3H)-one is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzofuranone core structure, which is modified by a methoxymethylene group at the 3-position.
Mechanism of Action
Target of Action
It is known to participate in reactions with naphthoquinones and toluenes/phenols , suggesting that these could be potential targets.
Mode of Action
3-(Methoxymethylene)benzofuran-2(3H)-one interacts with its targets through a process known as arylation . This compound undergoes an organocatalytic asymmetric reaction with naphthoquinones , facilitating arylation in high yields with excellent enantioselectivities . A similar reaction occurs with toluenes/phenols , leading to the generation of all-carbon quaternary centers .
Biochemical Pathways
The arylation process it facilitates can impact various biochemical pathways, particularly those involving the targets it reacts with (naphthoquinones and toluenes/phenols) .
Pharmacokinetics
Its safety data sheet indicates that it may cause skin irritation, allergic skin reactions, and serious eye damage , suggesting that it can be absorbed through the skin and eyes.
Result of Action
Its ability to facilitate arylation and generate all-carbon quaternary centers suggests that it can significantly alter the molecular structure of its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Methoxymethylene)benzofuran-2(3H)-one. For instance, the use of visible light photocatalysis has been shown to enhance its arylation process . .
Chemical Reactions Analysis
3-(Methoxymethylene)benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the methoxymethylene group or the benzofuranone core.
Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methoxymethylene)benzofuran-2(3H)-one is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Comparison with Similar Compounds
3-(Methoxymethylene)benzofuran-2(3H)-one can be compared with other benzofuranone derivatives, such as:
2(3H)-Benzofuranone: Lacks the methoxymethylene group, resulting in different chemical properties and reactivity.
3-(Hydroxymethylene)benzofuran-2(3H)-one: Similar structure but with a hydroxymethylene group instead of methoxymethylene, leading to different reactivity and applications.
The uniqueness of 3-(Methoxymethylene)benzofuran-2(3H)-one lies in its methoxymethylene group, which provides distinct chemical properties and reactivity compared to other benzofuranone derivatives.
Properties
IUPAC Name |
3-(methoxymethylidene)-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPXCHZYXPZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961221 |
Source
|
Record name | 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40800-90-6 |
Source
|
Record name | 3-(Methoxymethylidene)-1-benzofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.